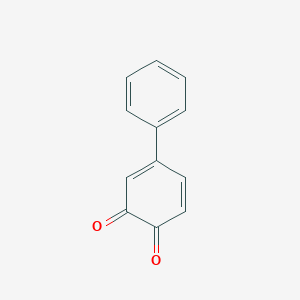
4-Phenyl-1,2-benzoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-1,2-benzoquinone, also known as p-phenylenedione, is a chemical compound with the molecular formula C12H8O2. It is a yellow crystalline solid that is commonly used in various scientific research applications. Its unique chemical properties make it an important compound in the fields of organic synthesis, biochemistry, and pharmacology. In
作用機序
The mechanism of action of 4-Phenyl-1,2-benzoquinone is not fully understood, but it is known to act as an oxidizing agent. It can react with various biomolecules, such as proteins, nucleic acids, and lipids, and cause oxidative damage. This oxidative damage can lead to various physiological and biochemical effects.
生化学的および生理学的効果
4-Phenyl-1,2-benzoquinone has various biochemical and physiological effects, including its ability to induce oxidative stress, activate various signaling pathways, and modulate gene expression. It has been shown to induce apoptosis in various cell lines and to inhibit the growth of various cancer cells. It has also been shown to modulate the activity of various enzymes, such as cytochrome P450 and glutathione S-transferase, and to affect the metabolism of various drugs.
実験室実験の利点と制限
One advantage of using 4-Phenyl-1,2-benzoquinone in lab experiments is its ability to induce oxidative stress and modulate gene expression. This makes it a useful tool compound for studying the mechanism of action of various drugs and enzymes. However, one limitation is its potential toxicity, as it can cause oxidative damage to various biomolecules and affect the viability of cells.
将来の方向性
There are various future directions for research on 4-Phenyl-1,2-benzoquinone, including its use in the development of new drugs and its potential role in the treatment of various diseases. It is also important to further study its mechanism of action and its effects on various signaling pathways and gene expression. Additionally, it is important to explore its potential toxicity and to develop methods to mitigate its harmful effects. Overall, 4-Phenyl-1,2-benzoquinone is a promising compound with various scientific research applications and future directions for exploration.
合成法
The synthesis of 4-Phenyl-1,2-benzoquinone can be achieved through various methods, including the oxidation of 4-phenylphenol, the oxidation of 4-phenylcyclohexanol, and the oxidation of 4-phenylcyclohexanone. The most commonly used method is the oxidation of 4-phenylphenol using oxidizing agents such as lead tetraacetate, chromium trioxide, or manganese dioxide. The reaction occurs in the presence of an acid catalyst and yields 4-Phenyl-1,2-benzoquinone as a yellow crystalline solid.
科学的研究の応用
4-Phenyl-1,2-benzoquinone has various scientific research applications, including its use in organic synthesis, biochemistry, and pharmacology. It is commonly used as a building block in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agrochemicals. In biochemistry, it is used as a model compound to study the mechanism of action of various enzymes and as a substrate for various enzyme assays. In pharmacology, it is used as a tool compound to study the mechanism of action of various drugs and to develop new drugs.
特性
CAS番号 |
17189-95-6 |
|---|---|
製品名 |
4-Phenyl-1,2-benzoquinone |
分子式 |
C12H8O2 |
分子量 |
184.19 g/mol |
IUPAC名 |
4-phenylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C12H8O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H |
InChIキー |
GYUPJJYSAFYKOG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=O)C=C2 |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



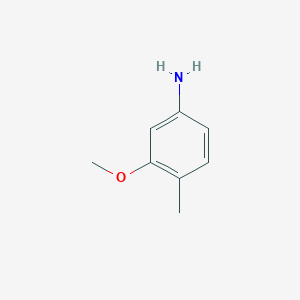
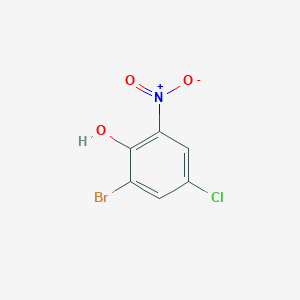

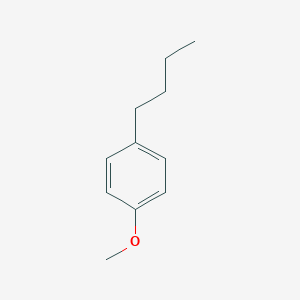
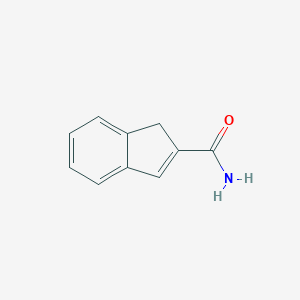
![7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol](/img/structure/B97509.png)
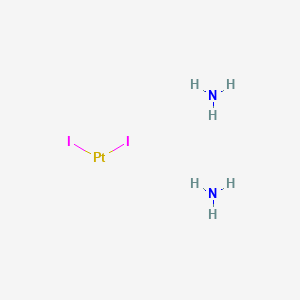





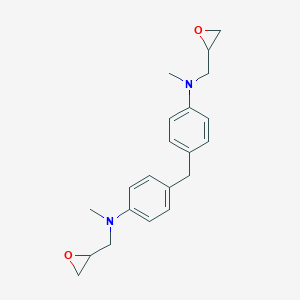
![3H-Pyrazol-3-one, 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl-](/img/structure/B97524.png)